Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-
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Overview
Description
Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- is a complex organic compound characterized by the presence of iodine atoms, a chloromethyl group, and a hydroxyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- typically involves multi-step organic reactions. One common method includes the iodination of a phenyl ring followed by the introduction of a chloromethyl group. The hydroxyl group is then added through a hydroxylation reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and chloromethylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of iodine atoms and the chloromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-chlorophenyl)-: Similar in structure but lacks the iodine atoms and hydroxyl group.
N,N-Dimethylacetamide (DMA): A related compound used widely in industry but differs in its functional groups.
Properties
CAS No. |
62179-95-7 |
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Molecular Formula |
C9H7ClI3NO2 |
Molecular Weight |
577.32 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C9H7ClI3NO2/c10-2-4-5(11)1-6(12)9(8(4)13)14-7(16)3-15/h1,15H,2-3H2,(H,14,16) |
InChI Key |
OUBBFEHYTUYCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CO)I)CCl)I |
Origin of Product |
United States |
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